Tapentadol-d3 (hydrochloride) (CRM)

描述

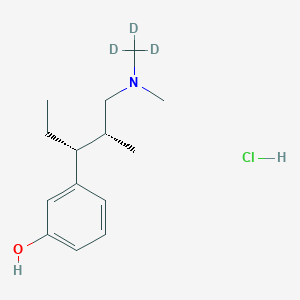

Tapentadol-d3 (CRM) is intended for use as an internal standard for the quantification of tapentadol. Tapentadol is an analytical reference material that is structurally categorized as an opioid. It is a µ-opioid receptor agonist (EC50 = 1.8 µM) and inhibits noradrenaline reuptake in rat single locus coeruleus neurons. It has been shown to suppress pain in animal models and in human clinical trials. This product is intended for research and forensic applications.

生物活性

Tapentadol-d3 (hydrochloride) is a deuterated form of tapentadol, a centrally acting analgesic with a dual mechanism of action. Understanding its biological activity is crucial for evaluating its efficacy and safety in pain management. This article reviews the pharmacodynamics, pharmacokinetics, and clinical findings related to tapentadol, with a focus on its deuterated variant.

Pharmacodynamics

Tapentadol acts primarily through two mechanisms:

- Mu-opioid receptor (MOR) agonism : Tapentadol binds to MOR with a lower affinity compared to traditional opioids like morphine, yet it still provides significant analgesic effects.

- Norepinephrine reuptake inhibition (NRI) : This mechanism enhances analgesia by increasing norepinephrine levels in the synaptic cleft, activating inhibitory alpha-2 adrenergic receptors.

The binding affinity of tapentadol to various receptors is summarized in the following table:

| Receptor Type | Binding Affinity (Ki in µM) |

|---|---|

| Mu-opioid receptor (MOR) | 0.096 (rat), 0.16 (human) |

| Delta-opioid receptor (DOR) | 0.97 (rat) |

| Kappa-opioid receptor (KOR) | 0.91 (rat) |

| Norepinephrine transporter | 0.48 |

| Serotonin transporter | 2.37 |

Pharmacokinetics

Tapentadol is rapidly absorbed with an oral bioavailability of approximately 32%. Key pharmacokinetic parameters include:

- Volume of distribution : 540 ± 98 L

- Half-life : Approximately 4 hours

- Metabolism : Primarily via glucuronidation, producing inactive metabolites such as tapentadol-O-glucuronide, which does not contribute to analgesic activity.

- Excretion : 99% via the kidneys.

Clinical Efficacy

Numerous clinical trials have established the efficacy of tapentadol in various pain conditions:

- Post-surgical Pain : A study demonstrated that single doses of tapentadol (75 mg or higher) significantly reduced pain following dental surgery compared to placebo and was better tolerated than morphine .

- Chronic Pain Conditions : In patients with osteoarthritis and low back pain, tapentadol showed comparable efficacy to oxycodone but with fewer gastrointestinal side effects .

- Diabetic Peripheral Neuropathy : A phase three trial indicated that tapentadol effectively alleviated neuropathic pain associated with diabetic peripheral neuropathy .

Case Studies

A summary of relevant case studies highlights the effectiveness and tolerability of tapentadol:

- Study on Chronic Osteoarthritis Pain : Patients receiving tapentadol ER (100-250 mg bid) reported significant reductions in pain intensity compared to placebo .

- Comparative Study with Oxycodone : In a randomized trial, tapentadol was found to produce similar pain relief as oxycodone but resulted in lower rates of adverse effects, particularly gastrointestinal issues .

属性

IUPAC Name |

3-[(2R,3R)-2-methyl-1-[methyl(trideuteriomethyl)amino]pentan-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELFLGGRLLOERW-RSOVORQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)C[C@H](C)[C@@H](CC)C1=CC(=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344782 | |

| Record name | Tapentadol-d3 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435782-38-9 | |

| Record name | Tapentadol-d3 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。